molecular formula C17H14O2 B1619888 Ethyl phenanthrene-3-carboxylate CAS No. 93321-42-7

Ethyl phenanthrene-3-carboxylate

Cat. No. B1619888
CAS RN: 93321-42-7
M. Wt: 250.29 g/mol
InChI Key: XGGPWBCYWFCCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Phenanthrene, the parent compound of Ethyl phenanthrene-3-carboxylate, consists of three fused benzene rings . The specific molecular structure of Ethyl phenanthrene-3-carboxylate is not provided in the available resources.

Scientific Research Applications

Chiral Analysis

Research by Kuhn and Buddrus (1993) explored the use of optically active amines for NMR analysis of racemic carboxylic acids. Their study included various acids, potentially similar to ethyl phenanthrene-3-carboxylate, demonstrating its relevance in analytical techniques like NMR for chiral analysis (Kuhn & Buddrus, 1993).

Synthetic Chemistry

  • The work of Zhu, Lan, and Kwon (2003) focused on a phosphine-catalyzed annulation to synthesize tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate. This study indicates the potential of compounds structurally related to ethyl phenanthrene-3-carboxylate in facilitating complex chemical syntheses (Zhu, Lan, & Kwon, 2003).

Photocatalysis and Reaction Mechanisms

Yoshimi, Itou, and Hatanaka (2007) discussed the photocatalytic decarboxylation of carboxylic acids using a phenanthrene cation radical. This research highlights the role of phenanthrene derivatives in advanced photocatalytic processes, suggesting potential applications for ethyl phenanthrene-3-carboxylate in similar reactions (Yoshimi, Itou, & Hatanaka, 2007).

Biochemistry and Molecular Interactions

  • Irvine et al. (2015) synthesized novel phenanthrene derivatives, including 9-substituted phenanthrene-3-carboxylic acids, to study their modulatory effects on N-methyl-D-aspartate (NMDA) receptors. This research underscores the biochemical and pharmacological significance of phenanthrene derivatives, potentially extending to ethyl phenanthrene-3-carboxylate, in modulating important neural receptors (Irvine et al., 2015).

Environmental Impact Studies

  • Jin et al. (2017) investigated how phenanthrene, a polycyclic aromatic hydrocarbon like ethyl phenanthrene-3-carboxylate, affects the photosynthetic apparatus of plants. This study is crucial for understanding the environmental impact of such compounds on plant physiology (Jin et al., 2017).

Safety and Hazards

While specific safety data for Ethyl phenanthrene-3-carboxylate is not available, it’s important to note that phenanthrene, the parent compound, is considered hazardous. It’s harmful if swallowed and can cause severe skin burns and eye damage .

properties

IUPAC Name

ethyl phenanthrene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)14-10-9-13-8-7-12-5-3-4-6-15(12)16(13)11-14/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGPWBCYWFCCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277338
Record name ethyl phenanthrene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93321-42-7
Record name 93321-42-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl phenanthrene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl phenanthrene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl phenanthrene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl phenanthrene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl phenanthrene-3-carboxylate
Reactant of Route 5
Ethyl phenanthrene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl phenanthrene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.